(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a dihydro-1,3-oxazol-5-one ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-(2-methylphenyl)oxazolone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the oxazolone ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of dihydro-oxazolone derivatives.
Substitution: Formation of halogenated benzylidene derivatives.
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its structural features suggest it can interact with multiple biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of a benzylidene group and an oxazolone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and pharmaceuticals, where such structural features are desirable.
Properties
Molecular Formula |
C24H19NO3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(4Z)-2-(2-methylphenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO3/c1-17-7-5-6-10-21(17)23-25-22(24(26)28-23)15-18-11-13-20(14-12-18)27-16-19-8-3-2-4-9-19/h2-15H,16H2,1H3/b22-15- |
InChI Key |
CCRLICDWGNNOBX-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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